3-Octadecyloxazolidine
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Overview
Description
3-Octadecyloxazolidine is a chemical compound belonging to the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octadecyloxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Octadecyloxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines
Scientific Research Applications
3-Octadecyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Octadecyloxazolidine involves its interaction with specific molecular targets. In biological systems, it binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This mechanism is similar to that of other oxazolidinones, which are known for their antibacterial properties . The compound’s ability to form stable complexes with proteins and other biomolecules underlies its diverse applications in research and industry.
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are widely used as antibiotics (e.g., Linezolid).
Spirooxazolidines: These derivatives have a spirocyclic structure, offering unique chemical properties and applications.
Polycyclic Oxazolidines: These compounds contain multiple oxazolidine rings and are used in complex synthetic processes.
Uniqueness of 3-Octadecyloxazolidine: this compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties. This characteristic makes it particularly useful in industrial applications where moisture resistance and stability are critical .
Properties
Molecular Formula |
C21H43NO |
---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
3-octadecyl-1,3-oxazolidine |
InChI |
InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h2-21H2,1H3 |
InChI Key |
OXWISXVLRILVBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CCOC1 |
Origin of Product |
United States |
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